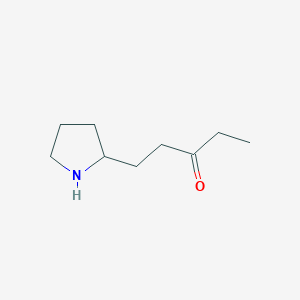
1-(Pyrrolidin-2-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-yl)pentan-3-one is a synthetic compound belonging to the class of pyrrolidinyl cathinones It is structurally characterized by a pyrrolidine ring attached to a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)pentan-3-one typically involves the reaction of pyrrolidine with a suitable ketone precursor. One common method involves the condensation of pyrrolidine with 3-pentanone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter transporters and receptor binding.
Medicine: Research has explored its potential as a central nervous system stimulant and its effects on dopamine and norepinephrine uptake.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-2-yl)pentan-3-one involves its interaction with neurotransmitter transporters in the central nervous system. The compound acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is responsible for its stimulant effects.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-2-yl)pentan-3-one is structurally similar to other pyrrolidinyl cathinones, such as:
- α-Pyrrolidinopentiophenone (α-PVP)
- α-Pyrrolidinoisohexanophenone (α-PiHP)
- α-Pyrrolidinobutiophenone (α-PBP)
Uniqueness: Compared to these similar compounds, this compound exhibits unique properties in terms of its binding affinity and selectivity for neurotransmitter transporters. This makes it a valuable compound for specific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-pyrrolidin-2-ylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
VHGMVQGZVCJGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


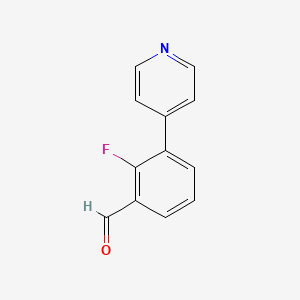
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

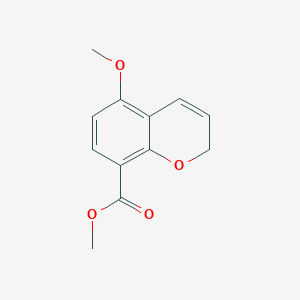
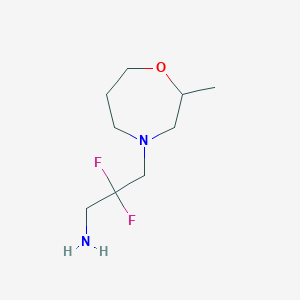

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)
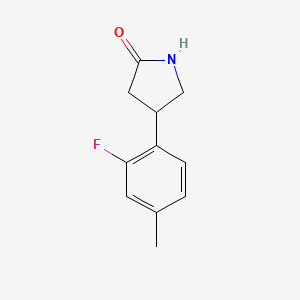
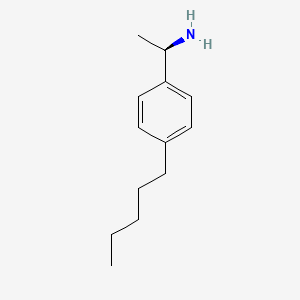
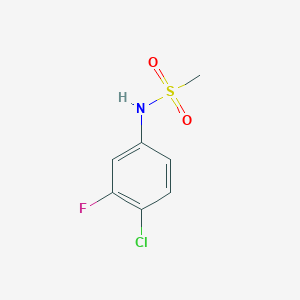
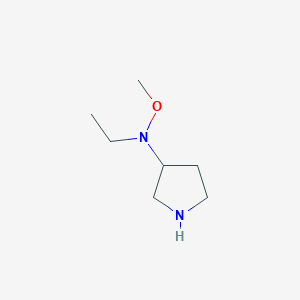
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
